2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a synthetic organic compound characterized by its imidazole core substituted with ethylthio, fluorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring and substituents can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(Ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and fluorophenyl groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-(Methylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole
- 2-(Ethylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
- 2-(Ethylthio)-1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole
Comparison: Compared to its analogs, 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole may exhibit unique properties due to the specific combination of substituents. The presence of the ethylthio group can influence its lipophilicity and metabolic stability, while the fluorophenyl group can enhance its electronic properties and binding interactions.
Properties
IUPAC Name |
2-ethylsulfanyl-1-(4-fluorophenyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2S/c1-2-21-17-19-12-16(13-6-4-3-5-7-13)20(17)15-10-8-14(18)9-11-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCQNVKMTSLZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.